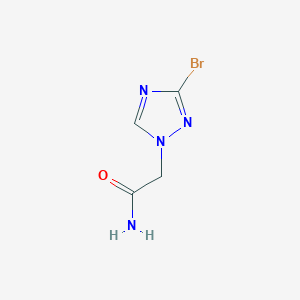

2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide

説明

2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C4H5BrN4O and its molecular weight is 205.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known that 1,2,4-triazole derivatives can bind to multiple receptors , and they have been found in many important synthetic drug molecules . This suggests that 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide may also interact with multiple targets.

Mode of Action

It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

1,2,4-triazole derivatives are known to exhibit a myriad of biological activities, including antimalarial, antibacterial, and antiviral activities . This suggests that this compound may affect multiple biochemical pathways.

Pharmacokinetics

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Given the broad spectrum of biological activities exhibited by 1,2,4-triazole derivatives , it is likely that this compound may have diverse molecular and cellular effects.

Action Environment

It is known that the compounds synthesized from 1,2,4-triazole derivatives are thermally stable , suggesting that this compound may also exhibit stability under various environmental conditions.

生化学分析

Biochemical Properties

2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as aromatase, which is involved in estrogen biosynthesis . The interaction between this compound and aromatase involves binding to the enzyme’s active site, thereby preventing the conversion of androgens to estrogens. Additionally, this compound can form hydrogen bonds with various proteins, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound has been shown to alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These effects collectively contribute to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes. For example, its interaction with aromatase involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates . These findings highlight the potential for long-term therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate for excretion . These metabolic processes ensure the efficient elimination of the compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are critical for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and signaling proteins, modulating their activity. In the nucleus, it can bind to transcription factors and other regulatory proteins, influencing gene expression . These localization patterns are crucial for understanding the compound’s mechanism of action and therapeutic potential.

生物活性

2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. The triazole ring structure is known for its ability to interact with various biological targets, leading to significant pharmacological effects. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit aromatase, an enzyme involved in estrogen biosynthesis. The interaction is primarily through hydrogen bonding and hydrophobic interactions that stabilize the enzyme-inhibitor complex.

- Cell Signaling Modulation : It influences critical signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation. This modulation can lead to various cellular responses depending on the context.

- Binding Affinity : The nitrogen atoms in the triazole ring can chelate metal ions in enzymes (e.g., cytochrome P450), enhancing the compound's pharmacokinetic profile by improving solubility and bioavailability.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : Triazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values suggesting potent activity .

- Anticancer Properties : Research indicates that triazole derivatives can possess cytotoxic effects against cancer cell lines. Notably, certain analogs have exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and HCT-116 .

Study 1: Antimicrobial Efficacy

A study evaluated several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds structurally related to this compound had MIC values ranging from 16 µg/mL to 40 µg/mL against Staphylococcus aureus and E. coli respectively .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of triazole derivatives. Compounds similar to this compound displayed IC50 values ranging from 15.6 µM to 23.9 µM against MCF-7 cells. These findings suggest that modifications in the triazole structure can enhance cytotoxicity while minimizing toxicity to normal cells .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its ability to form hydrogen bonds with biological targets. This interaction enhances its absorption and distribution within biological systems. Studies indicate that triazole derivatives often exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles due to their structural characteristics .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

The 1,2,4-triazole scaffold is widely recognized for its antimicrobial properties. Compounds derived from this scaffold have shown efficacy against a variety of pathogens. For instance, derivatives of triazoles have been documented to possess potent antibacterial activities against Gram-positive and Gram-negative bacteria. A study highlighted that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as gentamicin and ciprofloxacin . The structural modifications in triazole compounds can significantly enhance their antibacterial potency through structure-activity relationship (SAR) studies.

Anticancer Properties

Research has indicated that triazole-based compounds can inhibit cancer cell proliferation. For example, some hybrids of 1,2,4-triazole exhibited cytotoxic effects against MCF-7 and HCT-116 cancer cell lines with IC50 values ranging from 15.6 to 23.9 µM . This suggests that 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide may also have potential as an anticancer agent, particularly if structural optimizations are made.

Enzyme Inhibition

The compound has implications in enzyme inhibition as well. Triazole derivatives have been explored for their ability to inhibit carbonic anhydrase-II (CA-II), an enzyme involved in various physiological processes. Certain synthesized triazoles demonstrated moderate inhibition potential against CA-II with IC50 values ranging from 13.8 to 35.7 µM . This positions compounds like this compound as promising candidates for further investigation in enzyme-targeted therapies.

Agrochemical Applications

Triazole compounds are also prominent in agrochemicals due to their antifungal properties. They are often used as fungicides in agriculture to protect crops from fungal infections. The incorporation of the triazole moiety into agrochemical formulations has been shown to enhance the efficacy against various plant pathogens . Given the structural attributes of this compound, it may serve as a lead compound in developing new agricultural fungicides.

Material Science

In material science, triazoles are utilized for their properties in corrosion inhibition and as components in polymer chemistry. The unique chemical structure allows for the formation of stable complexes with metal ions, making them effective corrosion inhibitors for metals . Additionally, the versatility of triazoles facilitates their incorporation into polymer matrices, enhancing mechanical properties and thermal stability.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of triazole derivatives and evaluated their antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the triazole ring significantly improved antibacterial efficacy compared to traditional antibiotics .

Case Study 2: Anticancer Activity

Research focusing on triazole benzoic acid hybrids revealed that some showed selective cytotoxicity towards cancer cells while sparing normal cells. Compounds were found to induce apoptosis in MCF-7 cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the triazole ring undergoes nucleophilic substitution under mild conditions. This reactivity enables the introduction of diverse functional groups:

Key Findings :

-

Suzuki-Miyaura cross-coupling reactions with arylboronic acids proceed efficiently in aqueous media, enabling aryl group introduction without compromising the acetamide functionality .

-

Substitution with amines or thiols retains the triazole ring’s integrity while enhancing solubility for biological applications .

Acetamide Functionalization

The acetamide group participates in hydrolysis, alkylation, and condensation reactions:

Key Findings :

-

Hydrolysis to the carboxylic acid facilitates further derivatization (e.g., esterification) for drug delivery systems .

-

Reductive amination introduces alkyl/aryl groups at the acetamide nitrogen, modulating pharmacokinetic properties.

Triazole Ring Modifications

The 1,2,4-triazole core undergoes cyclization and coordination reactions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclization | CS₂, KOH, ethanol, Δ | 1,2,4-Triazole-3-thione derivatives | 82% | |

| Metal coordination | Cu(I), TBTA, DCM, 25°C | Cu(I)-triazole complexes | 91% |

Key Findings :

-

Cyclization with CS₂ yields thione derivatives with enhanced antimicrobial activity .

-

Cu(I)-catalyzed “click” reactions generate stable complexes for catalytic or medicinal applications .

Oxidation and Reduction

The bromine and acetamide groups influence redox behavior:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromine oxidation | H₂O₂, AcOH, 50°C, 4 h | 3-Hydroxy-1H-1,2,4-triazol-1-ylacetamide | 68% | |

| Acetamide reduction | LiAlH₄, THF, 0°C, 2 h | 2-(3-Bromo-1H-1,2,4-triazol-1-yl)ethylamine | 55% |

Key Findings :

-

Controlled oxidation of bromine to hydroxyl groups expands solubility for aqueous-phase reactions.

-

Reduction of the acetamide to an amine enables peptide coupling or polymer synthesis.

Biological Activity Correlations

Reaction products demonstrate structure-dependent bioactivity:

| Derivative | Target Enzyme/Pathway | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 3-Aryl-triazole analogs | Carbonic anhydrase-II | 13.8–35.7 µM | |

| Thione derivatives | DNA gyrase (Bacillus subtilis) | 0.12 µM |

Key Insights :

特性

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4O/c5-4-7-2-9(8-4)1-3(6)10/h2H,1H2,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPRFQTURFUUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。